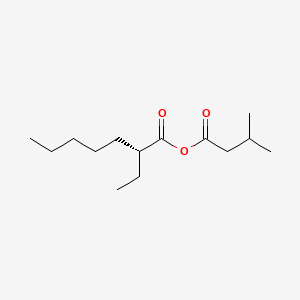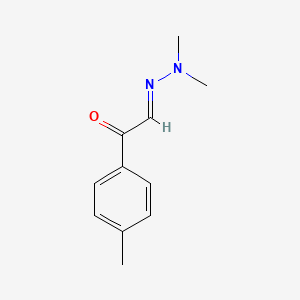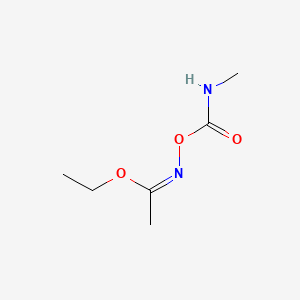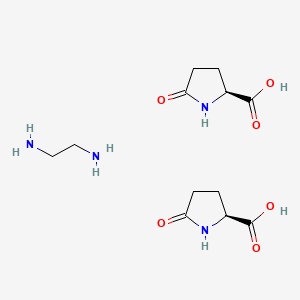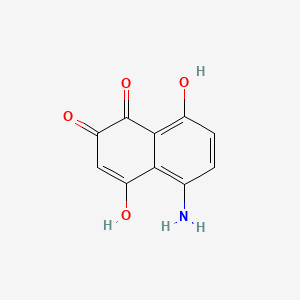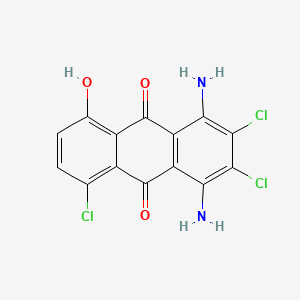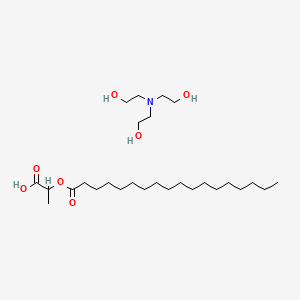
Einecs 299-081-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 299-081-5 involves the reaction of 1-carboxyethyl stearate with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio . The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product.
Chemical Reactions Analysis
Einecs 299-081-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 299-081-5 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Einecs 299-081-5 involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, leading to the activation or inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Einecs 299-081-5 can be compared with other similar compounds, such as:
2,2’,2’'-nitrilotriethanol: A related compound with similar chemical properties and applications.
1-carboxyethyl stearate: Another related compound used in similar industrial and research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and physical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
93843-03-9 |
|---|---|
Molecular Formula |
C27H55NO7 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-octadecanoyloxypropanoic acid |
InChI |
InChI=1S/C21H40O4.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;8-4-1-7(2-5-9)3-6-10/h19H,3-18H2,1-2H3,(H,23,24);8-10H,1-6H2 |
InChI Key |
HPDAKEPIOVJUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


